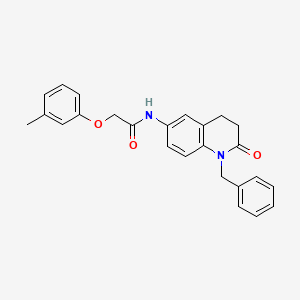

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-18-6-5-9-22(14-18)30-17-24(28)26-21-11-12-23-20(15-21)10-13-25(29)27(23)16-19-7-3-2-4-8-19/h2-9,11-12,14-15H,10,13,16-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQNWYJEPJTFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Biltz synthesis, which involves the reaction of aniline derivatives with β-keto esters under acidic conditions. The benzyl group is introduced through a subsequent alkylation step, followed by the formation of the acetamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also gaining traction to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoline ring.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

Medicine: Potential therapeutic applications include the treatment of inflammatory diseases and cancer.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

*Molecular weight inferred from fluorinated analog in .

Key Observations:

- Substituent Effects: The 3-methylphenoxy group in the target compound contributes to a logP of ~4.68, indicating moderate lipophilicity, which may favor membrane permeability. Replacing the methyl group with fluorine (as in ) marginally increases polarity without significantly altering molecular weight .

- Core Structure Impact: The tetrahydroquinolin core (target compound) vs. piperazinyl phenyl (NAPMA) or benzothiazole () influences target specificity. For example, NAPMA’s piperazinyl core likely enhances solubility and interaction with osteoclast-related proteins .

NAPMA ()

- Activity : Inhibits osteoclast differentiation and bone resorption in murine models of osteoporosis.

- Mechanism : Dose-dependent suppression of TRAP-positive cell formation and downregulation of osteoclast markers (c-Fos, NFATc1) .

- Comparison: While the target compound shares the 3-methylphenoxyacetamide group, its tetrahydroquinolin core may redirect activity toward different targets, such as kinases or GPCRs.

Fluorinated Analog ()

Benzothiazole Derivatives ()

- Design : The trifluoromethyl and methoxy groups introduce steric and electronic effects, likely enhancing metabolic stability. These compounds may target enzymes like cyclooxygenases or kinases, though specific data are lacking .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 362.47 g/mol |

| Molecular Formula | C23H26N2O2 |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

This compound exerts its biological effects through several potential mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.

- Receptor Modulation : It may bind to various receptors, influencing signaling pathways that regulate physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activities. For example, derivatives of tetrahydroquinoline have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study reported that certain tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against human tumor cells, suggesting that this compound may also possess similar properties .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Compounds with a quinoline core have demonstrated effectiveness against various pathogens. For instance, related compounds have been shown to inhibit the growth of bacteria and fungi in vitro. Further investigation into the specific activity of this compound against specific microbial strains is warranted.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds similar to this compound:

- Antitumor Activity : A study on a series of tetrahydroquinoline derivatives found that modifications to the benzyl group significantly enhanced their anticancer activity against multiple cancer cell lines (e.g., KB and HepG2) . This suggests that structural optimization could lead to more potent derivatives.

- Antimicrobial Testing : In vitro tests on related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli using disk diffusion methods . These findings highlight the potential for developing new antimicrobial agents based on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted quinoline derivatives. For example, analogous compounds are synthesized via condensation of acetamide intermediates with substituted phenols or benzyl groups under controlled conditions. Ethanol and piperidine are often used as solvents and catalysts at low temperatures (0–5°C) to facilitate coupling reactions . Key steps include protecting reactive groups (e.g., hydroxyl or amino) and optimizing reaction times to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the benzyl and phenoxy substituents. For example, NMR can identify aromatic protons (6.5–8.0 ppm) and methyl groups (~2.3 ppm for 3-methylphenoxy). Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy confirms functional groups like amide (C=O stretch at ~1650 cm) and ether linkages .

Q. How is purity assessed during synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard, using mobile phases like acetonitrile/water gradients. Related substances are quantified by comparing peak areas, with acceptance criteria ≤0.1% for impurities. Solvent residues (e.g., ethanol) are monitored via Gas Chromatography (GC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis?

- Methodological Answer : Systematic Design of Experiments (DoE) is recommended. Variables like temperature (0–10°C), catalyst loading (e.g., piperidine concentration), and reaction time (2–24 hours) should be tested. For example, shows that reactions at 0–5°C for 2 hours minimize decomposition. Advanced purification techniques, such as preparative HPLC or recrystallization from ethanol/water mixtures, enhance purity (>95%) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Validate biological activity using orthogonal assays:

- In vitro : Test against multiple cancer cell lines (e.g., MCF-7, HepG2) with standardized protocols (e.g., MTT assay).

- In silico : Perform molecular docking to confirm target binding (e.g., kinase domains).

- Control : Compare with structurally similar analogs (e.g., ’s 2-(3-methyl-2-oxoquinoxalin-1-yl)-N-phenylacetamide derivatives) to isolate structure-activity relationships .

Q. How to design a robust pharmacological study to evaluate its mechanism of action?

- Methodological Answer : Adopt a randomized block design (as in ) with split plots for dose-response and time-course analyses. Include:

- Target identification : Use CRISPR-Cas9 knockout models to validate protein targets (e.g., kinases).

- Pathway analysis : RNA sequencing or phosphoproteomics to map signaling cascades.

- Negative controls : Compounds lacking the 3-methylphenoxy group to assess substituent specificity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Transitioning from batch to continuous flow reactors improves scalability and reproducibility (). Key challenges include:

- Solvent selection : Replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions.

- Purification : Switch from column chromatography to crystallization (e.g., using ethyl acetate/hexane mixtures).

- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.